![molecular formula C20H18N2O3S2 B2706588 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide CAS No. 1005299-36-4](/img/structure/B2706588.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 was proposed . The strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Scientific Research Applications
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamides (BTAs) , similar in structure due to the presence of a benzene ring, have been utilized in supramolecular chemistry for their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding. These structures have applications in nanotechnology and polymer processing, benefiting from the detailed understanding of their assembly behavior (Cantekin, de Greef, & Palmans, 2012).
Corrosion Inhibition
Quinoline derivatives have shown effectiveness as anticorrosive materials, particularly in protecting metallic surfaces from corrosion. The high electron density of quinoline derivatives allows them to adsorb on metallic surfaces and form stable chelating complexes, which can be related to the potential applications of the compound due to its quinoline moiety (Verma, Quraishi, & Ebenso, 2020).
Biomedical Applications
Quinoxaline derivatives , structurally related due to the presence of aromatic and nitrogen-containing rings, have been explored for various biomedical applications, including antimicrobial activities and chronic disease treatment. The versatility of quinoxaline derivatives in synthesis allows for a wide range of applications, suggesting that structurally similar compounds might also have significant therapeutic potential (Pereira et al., 2015).
Organic Synthesis and Material Science
Thiophene derivatives are crucial in organic synthesis and material science for their electronic properties and applications in organic materials. The presence of a thiophene moiety in N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide suggests potential applications in developing novel materials with specific electronic properties (Xuan, 2020).
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide are two enzymes, namely D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), both involved in bacterial membrane synthesis .
Mode of Action
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide interacts with its targets, MurD and GlmU, leading to the inhibition of these enzymes . This interaction disrupts the normal function of these enzymes, thereby inhibiting bacterial membrane synthesis .
Biochemical Pathways
The affected biochemical pathway is the bacterial membrane synthesis pathway. By inhibiting the enzymes MurD and GlmU, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide disrupts this pathway, leading to the inability of bacteria to properly synthesize their membranes . This disruption can lead to downstream effects such as impaired bacterial growth and survival .
Result of Action
The molecular and cellular effects of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide’s action include the disruption of bacterial membrane architecture . This disruption is due to the compound’s interaction with MurD and GlmU, leading to the inhibition of bacterial membrane synthesis . As a result, the bacteria are unable to grow and survive properly .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
This compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
This compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-20(19-9-5-13-26-19)21-16-11-10-15-6-4-12-22(18(15)14-16)27(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCODLXVOXPEJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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